4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to the thiazole ring
Scientific Research Applications
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of thiazole derivatives with biological targets.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), which are involved in oxidative stress .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .
Result of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities . They have also been shown to affect the activity of AchE and the level of MDA in the brain .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins can lead to alterations in protein conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have different biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with a thiazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydroxide, used in carboxylation reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substituted Thiazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.
4-(4-Bromophenyl)-2-methylthiazole: Lacks the carboxylic acid group but shares the bromophenyl and methyl groups.
Uniqueness
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYEXCIKYWMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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